

Introduction: Contextualizing 1-(p-Tolyl)prop-2-yn-1-ol

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Compound of Interest

Compound Name: 1-(p-Tolyl)prop-2-yn-1-ol

CAS No.: 7342-07-6

Cat. No.: B1365674

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1-(p-Tolyl)prop-2-yn-1-ol is a secondary propargyl alcohol distinguished by its molecular architecture, which features a central carbinol group flanked by a p-tolyl ring and a terminal alkyne. This structure imparts a unique combination of polarity and lipophilicity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. The propargyl alcohol moiety is a versatile functional group, participating in a wide array of chemical transformations including coupling reactions, rearrangements, and the formation of complex heterocyclic systems.

A thorough understanding of the solubility of this compound is not merely academic; it is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and purification processes, and is a key determinant of bioavailability in potential pharmaceutical applications. This guide provides a comprehensive analysis of the solubility profile of **1-(p-Tolyl)prop-2-yn-1-ol**, grounded in physicochemical principles and supported by practical experimental protocols.

Molecular Structure and Physicochemical Properties

The solubility of a compound is fundamentally governed by its structure. **1-(p-Tolyl)prop-2-yn-1-ol** possesses three key structural features that collectively define its interactions with various solvents:

- The Hydroxyl (-OH) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents.
- The p-Tolyl Group (C₆H₄-CH₃): This aromatic, hydrocarbon moiety is large, nonpolar, and lipophilic. It promotes solubility in nonpolar and moderately polar organic solvents.
- The Ethynyl Group (-C≡CH): The C-H bond of the terminal alkyne is weakly acidic, and the triple bond can participate in π -stacking and other weak interactions.

The interplay between the hydrophilic hydroxyl group and the lipophilic p-tolyl group results in an amphiphilic molecule with moderate overall polarity. The principle of "like dissolves like" is the guiding tenet for predicting its solubility[1].

Property	Value / Prediction	Source
Molecular Formula	C ₁₀ H ₁₀ O	[2]
Molecular Weight	146.19 g/mol	[2]
Physical Form	Solid (Predicted)	
pKa	12.53 ± 0.20 (Predicted)	[2]
logP (Octanol/Water)	1.66 (Predicted)	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	1	[2]

The predicted octanol-water partition coefficient (logP) of 1.66 indicates a greater preference for the nonpolar octanol phase over the polar water phase, quantitatively supporting the prediction of limited water solubility and good solubility in organic media.

Qualitative Solubility Profile

Based on its molecular structure and supporting evidence from the synthesis and purification of analogous compounds^{[3][4][5][6]}, a qualitative solubility profile can be established.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Sparingly Soluble / Insoluble	The large, nonpolar p-tolyl group dominates the small, polar hydroxyl group, limiting interaction with the water matrix. [6]
Methanol, Ethanol	Soluble	The alkyl chains of these alcohols can interact favorably with the p-tolyl group, while the hydroxyl groups can hydrogen bond.	
Polar Aprotic	Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dichloromethane (DCM)	Soluble	These solvents effectively solvate both the polar -OH group via dipole-dipole interactions and the nonpolar aromatic ring. THF and ethyl acetate are commonly used in its synthesis and extraction.[3][4]
Nonpolar	Toluene, Hexane, Petroleum Ether	Soluble to Moderately Soluble	The p-tolyl group drives solubility in these solvents. Solubility in highly nonpolar alkanes like hexane may be more limited than in aromatic solvents like toluene. Used in chromatographic purification.[4]

Aqueous Acid	5% HCl	Insoluble	The hydroxyl group is not basic enough to be protonated and form a soluble salt.[7]
Aqueous Base	5% NaOH	Insoluble	The hydroxyl group is weakly acidic, but not acidic enough to be deprotonated by NaOH to form a soluble salt. The terminal alkyne proton is also not sufficiently acidic.[7]

This profile highlights the compound's versatility, being compatible with a wide range of common organic solvents used in a research and development setting.

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are valuable, empirical determination is essential for obtaining definitive solubility data. The following protocols are standard methodologies for this purpose.

Protocol 1: Qualitative Solubility Classification

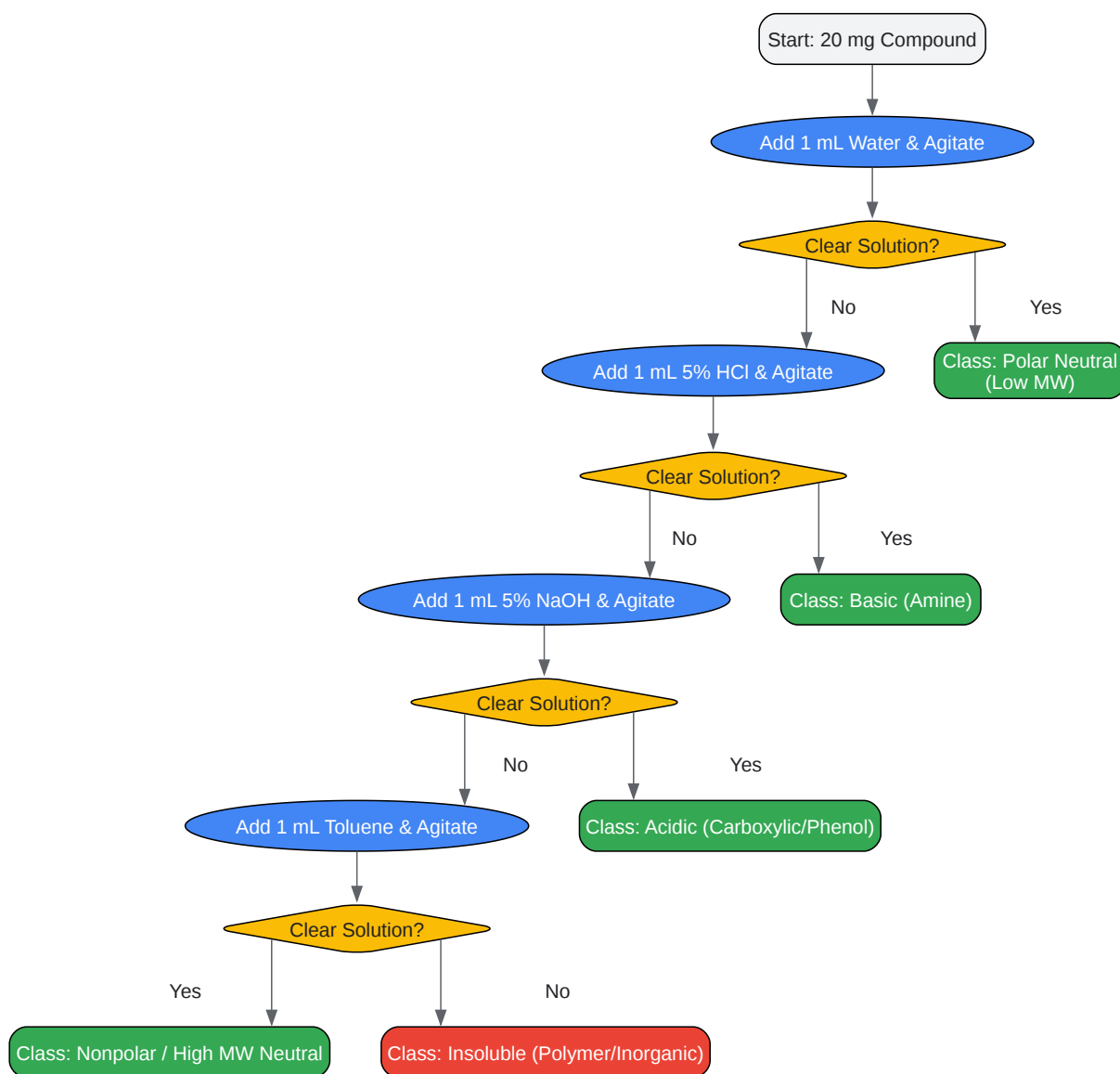
This method rapidly assigns a compound to a solubility class, providing insights into its functional groups.[7][8]

Methodology:

- Preparation: Label four small test tubes for Water, 5% NaOH, 5% HCl, and an Organic Solvent (e.g., Toluene).
- Dispensing: Add approximately 20-30 mg of **1-(p-Tolyl)prop-2-yn-1-ol** to each test tube.
- Solvent Addition: Add 1 mL of the respective solvent to each tube.

- Mixing: Agitate each tube vigorously for 30-60 seconds.
- Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if it dissolves completely to form a clear solution.

Logical Workflow for Qualitative Solubility Testing:



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Caption: Decision tree for qualitative solubility classification.

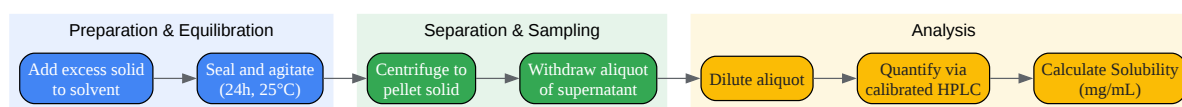
Protocol 2: Semi-Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

- Preparation: Add an excess amount of **1-(p-Tolyl)prop-2-yn-1-ol** (enough to ensure solid is present after equilibration) to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated supernatant.
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
- Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
- Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or $\mu\text{g/mL}$), accounting for the dilution factor.

Workflow for the Shake-Flask Method:



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Caption: Workflow for determining equilibrium solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for **1-(p-Tolyl)prop-2-yn-1-ol** is not widely available, data from structurally related compounds should inform handling procedures. Propargyl alcohols can be hazardous, and aromatic compounds can be irritants.[9][10]

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
- Exposure: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[10]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

1-(p-Tolyl)prop-2-yn-1-ol is a moderately polar compound with a solubility profile dominated by its amphiphilic character. It exhibits high solubility in a broad range of common polar aprotic and nonpolar organic solvents, such as THF, ethyl acetate, and toluene, which is advantageous for its use in organic synthesis. Conversely, its solubility in water is expected to be limited due to the large, lipophilic p-tolyl group. This well-defined solubility behavior allows for straightforward manipulation during reaction work-ups and purification by silica gel chromatography. For applications in drug development or formulation science, a precise quantitative determination of its aqueous solubility using standardized methods like the shake-flask protocol is imperative.

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